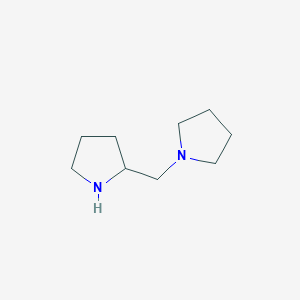

1-(Pyrrolidin-2-ylmethyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116549. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBWRMSQRFEIEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90965477 | |

| Record name | 1-[(Pyrrolidin-2-yl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51207-66-0, 60419-23-0, 195311-28-5 | |

| Record name | (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051207660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC116549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(Pyrrolidin-2-yl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-1-ylmethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-(Pyrrolidin-2-ylmethyl)pyrrolidine" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Pyrrolidin-2-ylmethyl)pyrrolidine

Executive Summary

The pyrrolidine motif is a cornerstone of modern medicinal chemistry and asymmetric catalysis, prized for its conformational rigidity and stereochemical properties.[1][2] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of this compound, a chiral diamine with significant potential as a bidentate ligand in catalysis and as a scaffold in drug discovery.[3][4] Sourced from the readily available chiral pool starting material, L-proline, the synthetic route detailed herein offers robust stereochemical control. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for key experimental choices. We present a multi-step synthesis involving protection, selective reduction, reductive amination, and deprotection, followed by a rigorous analytical workflow for structural confirmation and purity assessment, including NMR, MS, and IR spectroscopy.

The Strategic Importance of the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged structure in chemical science. Its derivatives are integral to a vast array of natural products, pharmaceuticals, and are widely employed as organocatalysts.[1][5] The inherent chirality of many pyrrolidine precursors, such as the amino acid L-proline, makes them invaluable starting points for asymmetric synthesis.[6]

The target molecule of this guide, this compound, presents a unique structure featuring two pyrrolidine rings linked by a methylene bridge. This arrangement, particularly when synthesized in an enantiomerically pure form, creates a C2-symmetric-like chiral environment, making it an attractive candidate for a bidentate ligand in metal-catalyzed asymmetric reactions.[3][7] This guide aims to provide a reliable and reproducible pathway to this valuable compound, grounded in established chemical principles.

Retrosynthetic Analysis and Strategy Selection

To ensure precise control over the stereochemistry at the C2 position, our synthetic strategy begins with L-proline, a naturally occurring and inexpensive chiral building block. The retrosynthetic analysis reveals a convergent approach where the key carbon-nitrogen bond is formed via a reductive amination reaction.

Retrosynthetic Pathway:

The chosen forward synthesis is designed for efficiency and control:

-

N-Protection: The secondary amine of L-proline is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

-

Carboxylic Acid Activation & Reduction: The carboxylic acid of N-Boc-L-proline is selectively reduced to the corresponding aldehyde, N-Boc-L-prolinal. This is a critical step, as over-reduction to the alcohol must be avoided.

-

Reductive Amination: The aldehyde undergoes condensation with pyrrolidine to form an intermediate iminium ion, which is reduced in situ with a mild reducing agent like sodium triacetoxyborohydride to form the C-N bond, yielding the protected target molecule.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

This strategy is superior to alternatives as it builds the molecule sequentially from a chiral precursor, ensuring the final product's stereochemical integrity.

Synthesis: A Step-by-Step Experimental Protocol

The following section details the complete, four-step synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)pyrrolidine.

Caption: Overall workflow for the four-step synthesis.

Step 1: N-Boc Protection of L-Proline

-

Principle: The nucleophilic secondary amine of proline is protected with a tert-butyloxycarbonyl (Boc) group to render it unreactive during the subsequent reduction step. The reaction is performed under basic conditions to deprotonate the carboxylic acid and facilitate the reaction.

-

Materials: L-Proline, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water.

-

Procedure:

-

Dissolve L-proline (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH (aq).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

-

Extract the product into ethyl acetate (3x volumes).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-proline as a white solid.

-

Step 2: Reduction to N-Boc-L-Prolinal

-

Principle: The carboxylic acid is converted to a mixed anhydride using isobutyl chloroformate, which is then reduced in situ to the aldehyde using sodium borohydride. Performing the reaction at low temperature is critical to prevent over-reduction to the corresponding alcohol.

-

Materials: N-Boc-L-proline, N-methylmorpholine (NMM), Isobutyl chloroformate, Sodium borohydride (NaBH₄), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve N-Boc-L-proline (1.0 eq) in anhydrous THF and cool to -15 °C.

-

Add N-methylmorpholine (1.1 eq) dropwise.

-

Slowly add isobutyl chloroformate (1.1 eq) while maintaining the temperature at -15 °C. Stir for 15 minutes. A white precipitate of NMM·HCl will form.

-

In a separate flask, prepare a suspension of NaBH₄ (1.5 eq) in water and cool to 0 °C.

-

Filter the cold mixed anhydride solution to remove the precipitate and add the filtrate to the NaBH₄ suspension dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction for 20-30 minutes, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic phase, and concentrate. The crude N-Boc-L-prolinal is often used directly in the next step without extensive purification.

-

Step 3: Reductive Amination with Pyrrolidine

-

Principle: This is the key bond-forming step. The aldehyde (N-Boc-L-prolinal) reacts with pyrrolidine to form a transient iminium ion. Sodium triacetoxyborohydride, a mild and selective reducing agent, reduces the iminium ion to the desired secondary amine.[8]

-

Materials: Crude N-Boc-L-prolinal, Pyrrolidine, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM), Acetic acid.

-

Procedure:

-

Dissolve the crude N-Boc-L-prolinal (1.0 eq) in anhydrous DCM.

-

Add pyrrolidine (1.2 eq) followed by a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain pure N-Boc-1-(pyrrolidin-2-ylmethyl)pyrrolidine.

-

Step 4: N-Boc Deprotection

-

Principle: The acid-labile Boc group is efficiently removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

-

Materials: N-Boc-1-(pyrrolidin-2-ylmethyl)pyrrolidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the purified protected amine (1.0 eq) in DCM.

-

Add TFA (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in water and basify to pH >12 with 2M NaOH.

-

Extract the free amine product into DCM or another suitable organic solvent.

-

Dry the combined organic layers and concentrate in vacuo to yield the final product, this compound, typically as a colorless oil.

-

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: A multi-technique approach for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information. The spectra should be recorded in a solvent like CDCl₃.[9]

| Expected ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| ~3.0 - 3.2 | Multiplet, 1H (CH at chiral center) |

| ~2.4 - 2.8 | Multiplets, 8H (CH₂ adjacent to N in both rings) |

| ~2.2 - 2.4 | Multiplet, 2H (CH₂ bridge) |

| ~1.7 - 1.9 | Multiplets, 8H (Remaining ring CH₂) |

| ~1.5 (broad) | Singlet, 1H (NH, may be absent or broad) |

| Expected ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~63 - 65 | Chiral CH |

| ~60 - 62 | CH₂ bridge |

| ~54 - 56 | CH₂ adjacent to N |

| ~46 - 48 | CH₂ adjacent to N |

| ~25 - 27 | Ring CH₂ |

| ~23 - 24 | Ring CH₂ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

| Expected Mass Spectrometry Data | |

| Technique | Electrospray Ionization (ESI) |

| Expected [M+H]⁺ | 155.1597 (Calculated for C₉H₁₉N₂⁺) |

| Key Fragments | m/z 84 (pyrrolidinylmethyl cation), m/z 70 (pyrrolidine fragment) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.[10]

| Expected IR Absorption Data | |

| Frequency (cm⁻¹) | Assignment |

| 3300 - 3400 (broad) | N-H stretch (secondary amine) |

| 2960 - 2850 | C-H stretch (aliphatic) |

| ~1100 | C-N stretch |

Field Insights and Troubleshooting

-

Control of Stereochemistry: The primary advantage of this synthesis is its origin from L-proline. However, any epimerization during the activation or reduction steps can lower the enantiomeric excess (ee) of the final product. Maintaining low temperatures during the formation of the mixed anhydride is crucial.

-

Purification Challenges: The final product is a relatively polar and water-soluble amine, which can make extraction challenging. Using a continuous liquid-liquid extractor or salting out the aqueous layer can improve yields. Purification by distillation under high vacuum is a viable alternative to chromatography for larger scales.

-

Stability and Storage: As a free amine, the product can be susceptible to air oxidation and can absorb atmospheric CO₂. For long-term storage, it is best kept under an inert atmosphere (Nitrogen or Argon) in a sealed container at low temperatures. Conversion to a hydrochloride salt can also improve its handling and stability.

Conclusion

This technical guide has outlined a robust and reliable method for the asymmetric synthesis of this compound starting from L-proline. The presented four-step sequence—protection, reduction, reductive amination, and deprotection—is a well-established pathway that provides excellent control over stereochemistry. Furthermore, the detailed analytical characterization workflow, employing NMR, MS, and IR spectroscopy, provides a comprehensive framework for validating the structure and purity of the final compound. This molecule represents a valuable tool for chemists, and the methodologies described herein should empower researchers in the fields of catalysis and drug discovery to access it with confidence.

References

-

Alexakis, A., et al. (2005). Chiral Proline-Based P,O and P,N Ligands for Iridium-Catalyzed Asymmetric Hydrogenation. Advanced Synthesis & Catalysis. [Link]

-

de Souza, A. S., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Sustainability. [Link]

-

Kaur, P., et al. (2022). Proline derived ligands for the titanium-catalyzed enantioselective synthesis of propargyl alcohols in presence of diethylzinc. ChemRxiv. [Link]

-

Dalko, P. I. (Ed.). (2015). Proline as an Asymmetric Organocatalyst in Sustainable Catalysis: Without Metals or Other Endangered Elements. Wiley. [Link]

-

LibreTexts Chemistry. (2021). Chiral Proline Based Reactions. [Link]

-

Gou, S., et al. (2019). Efficient pyrrolidine-containing iminosugar synthesis utilizing a one-pot reaction. Organic & Biomolecular Chemistry. [Link]

-

Svensson, F. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]

-

Galkina, O. S., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. [Link]

-

O'Brien, P., & Childs, A. C. (2001). ASYMMETRIC SYNTHESIS OF N-SUBSTITUTED (R)-2-[(PYRROLIDIN-1-YL)METHYL]PYRROLIDINES. Synthetic Communications. [Link]

-

Patil, S., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]

-

Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

Azam, M. A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports. [Link]

-

Trinh, H. T. T., et al. (2016). IR spectroscopy of N-methylpyrrolidine product in current work. ResearchGate. [Link]

-

The Royal Society of Chemistry. (2011). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Dalton Transactions, Electronic Supplementary Information. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Efficient pyrrolidine-containing iminosugar synthesis utilizing a one-pot reaction involving a ring-opening reductive elimination, a reductive aminination and a intramolecular nucleophilic substitution reaction - American Chemical Society [acs.digitellinc.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Introduction

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine, a chiral diamine, is a crucial building block and ligand in modern organic chemistry. Its significance lies primarily in its application as a chiral auxiliary and catalyst in asymmetric synthesis, a field of paramount importance to the pharmaceutical and fine chemical industries.[1] The stereochemistry of this compound, specifically the (S)-configuration at the C2 position of the pyrrolidine ring, allows for the effective transfer of chirality, enabling the synthesis of enantiomerically pure compounds.[1] Understanding the fundamental physical and chemical properties of this reagent is a prerequisite for its effective use, ensuring reproducibility, scalability, and safety in research and development settings.

This technical guide provides a comprehensive overview of the core physical properties of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also the underlying scientific context and standardized protocols for its characterization.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific work. The following identifiers and structural representations define (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine.

-

IUPAC Name: 1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine

-

CAS Number: 51207-66-0

-

Molecular Formula: C₉H₁₈N₂

-

Molecular Weight: 154.25 g/mol

-

Synonyms: (S)-2-(1-Pyrrolidinylmethyl)pyrrolidine

The molecule consists of two pyrrolidine rings linked by a methylene bridge. The stereogenic center at the C2 position of one ring dictates the compound's chirality and its utility in asymmetric synthesis.

Caption: 2D structure of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine.

Physicochemical Properties

The physical state and bulk properties of a compound are critical for handling, reaction setup, and purification. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a colorless to light yellow clear liquid at standard temperature and pressure.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 99-101 °C at 2 mmHg | |

| Density | 0.946 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4871 | |

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| pKa (Predicted) | 10.91 ± 0.10 | [1] |

| Melting Point | Not Applicable (Liquid at STP) | [2] |

| Solubility | Soluble in water | [1] |

Optical Properties

As a chiral molecule, the most defining physical property of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is its ability to rotate plane-polarized light. This property, known as optical activity, is fundamental to confirming its stereochemical identity and enantiomeric purity.

-

Optical Rotation: [α]¹⁹/D +7.0° (c = 2.4 in ethanol)

The positive sign (+) indicates that it is dextrorotatory, rotating the plane of polarized light to the right (clockwise). The "(S)" designation refers to the absolute configuration at the chiral center as determined by the Cahn-Ingold-Prelog priority rules and does not inherently correlate with the direction of optical rotation. The measurement is specified at 19°C using the sodium D-line (589 nm) at a concentration of 2.4 g per 100 mL in ethanol.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structural integrity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.

-

¹H NMR: The spectrum is expected to show a complex series of multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the non-equivalent methylene (CH₂) and methine (CH) protons of the two pyrrolidine rings. The integration of these signals should correspond to the 18 protons in the molecule.

-

¹³C NMR: The spectrum will display distinct signals for each of the nine carbon atoms, with chemical shifts characteristic of aliphatic amines.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the key feature would be the C-N stretching vibrations in the 1250-1020 cm⁻¹ region and the absence of N-H stretches (around 3300-3500 cm⁻¹), confirming the tertiary nature of the amines.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 154, corresponding to the molecular weight.

Experimental Protocols for Property Determination

The trustworthiness of physical data relies on the rigor of the experimental methods used for its determination. Below are standardized protocols for measuring key properties of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine.

Caption: Workflow for experimental determination of physical properties.

Protocol for Boiling Point Determination via Vacuum Distillation

Given the high boiling point at atmospheric pressure, vacuum distillation is the required method to prevent thermal decomposition.[3][4]

Rationale: Reducing the external pressure lowers the boiling point of a liquid, allowing distillation to occur at a lower, non-destructive temperature.[5] A stir bar is crucial as standard boiling stones are ineffective under vacuum.[6]

Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus using a round-bottom flask, a Claisen adapter (to prevent bumping), a condenser, and a receiving flask. Ensure all glassware is inspected for cracks.[6] All ground-glass joints must be lightly greased to ensure a perfect seal.

-

Sample Preparation: Place the (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine sample and a magnetic stir bar into the distilling flask.

-

System Evacuation: Connect the apparatus to a vacuum source (e.g., vacuum pump) with a vacuum trap in between. Slowly open the system to the vacuum. The liquid may bubble as residual volatile impurities and dissolved air are removed.[7]

-

Heating: Once a stable low pressure (e.g., 2 mmHg) is achieved and bubbling has subsided, begin gently heating the distilling flask using a heating mantle. Ensure the sample is stirring.

-

Data Collection: Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the receiving flask. This stable temperature is the boiling point at the recorded pressure.[5]

-

Shutdown: After distillation is complete, remove the heat source first and allow the system to cool completely before slowly re-introducing air.

Protocol for Optical Rotation Measurement via Polarimetry

This protocol determines the specific rotation, a definitive characteristic of a chiral compound.

Rationale: A polarimeter measures the angle by which a substance rotates the plane of polarized monochromatic light.[8] The specific rotation is a standardized value calculated from this observed rotation, accounting for concentration and path length.[9]

Methodology:

-

Solution Preparation: Accurately weigh approximately 0.6 g of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine. Dissolve it in a 25 mL volumetric flask using absolute ethanol as the solvent. Ensure the sample is fully dissolved and the solution is brought to volume. This creates a concentration (c) of approximately 2.4 g/100 mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank sample cell filled with the solvent (absolute ethanol). The reading should be zeroed.

-

Sample Measurement: Rinse and fill the sample cell (path length, l, typically 1 decimeter) with the prepared solution, ensuring no air bubbles are in the light path.[10]

-

Data Acquisition: Place the sample cell in the polarimeter and record the observed angle of rotation (α). The light source should be a sodium D-line (λ = 589 nm) and the temperature (T) should be recorded.[9]

-

Calculation: Calculate the specific rotation [α] using the formula: Specific Rotation [α]ᵀλ = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

c = concentration in g/mL[10]

-

Safety and Handling

Proper handling is essential due to the hazardous nature of this compound.

-

GHS Hazard Classification:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

-

Signal Word: Warning

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area. It is classified as a combustible liquid.

Conclusion

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a liquid chiral amine with well-defined physical properties. Its identity and purity are confirmed through a combination of physical constant measurements (boiling point, density, refractive index), chiroptical methods (polarimetry), and spectroscopic analysis. Adherence to standardized experimental and safety protocols is critical for the successful and safe application of this versatile reagent in asymmetric synthesis and drug discovery.

References

-

University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]

-

Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022-04-07). [Link]

-

Wikipedia. Polarimeter. [Link]

-

University of Colorado Boulder, Organic Chemistry. Distillation. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 853152, (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine. [Link]

-

Wikipedia. Vacuum distillation. [Link]

-

MIT OpenCourseWare. Distillation II | MIT Digital Lab Techniques Manual. (2010-02-04). [Link]

-

Cerdic. What is Polarimeter? A Comprehensive Guide to Optical Activity and Applications. (2025-01-02). [Link]

-

Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. (2017-02-07). [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. labproinc.com [labproinc.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 5. Purification [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Polarimeter - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. cdn.pasco.com [cdn.pasco.com]

1-(pyrrolidin-2-ylmethyl)pyrrolidine CAS number lookup

An In-Depth Technical Guide to 1-(pyrrolidin-2-ylmethyl)pyrrolidine: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chiral diamine, this compound. We will delve into its fundamental properties, stereoselective synthesis, applications in asymmetric catalysis, analytical quality control methodologies, and essential safety protocols. The focus of this document is the commercially prevalent (S)-enantiomer, a critical building block in modern synthetic chemistry.

Core Compound Identification and Properties

This compound is a vicinal diamine characterized by two saturated five-membered pyrrolidine rings linked by a methylene bridge. Its structure, particularly its inherent chirality, makes it an invaluable tool in asymmetric synthesis. The most commonly utilized stereoisomer is (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine.

The pyrrolidine moiety is a foundational scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs and a vast number of natural alkaloids like nicotine and proline.[1][2][3][4] The sp³-hybridized, non-planar structure of the pyrrolidine ring allows for efficient exploration of three-dimensional pharmacophore space, a crucial aspect of modern drug design.[2]

Table 1: Physicochemical Properties of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

| Property | Value | Source(s) |

| CAS Number | 51207-66-0 | [5][6][7] |

| Molecular Formula | C₉H₁₈N₂ | [5][7] |

| Molecular Weight | 154.25 g/mol | [6][7] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 99-101 °C at 2 mmHg | |

| Density | 0.946 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4871 | |

| Optical Activity ([α]19/D) | +7.0° (c = 2.4 in ethanol) | |

| IUPAC Name | 1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine | [7] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is critical to its function. Chiral vicinal diamines are of immense interest as they are key components of catalysts and pharmaceuticals. Synthetic strategies often focus on the asymmetric functionalization of a proline or pyrrolidine precursor to establish the desired stereocenter.

One reported approach involves the sparteine-mediated asymmetric lithiation of N-Boc pyrrolidine, followed by trapping with an electrophile to construct the carbon-carbon bond with high enantiomeric excess (ee).[8] The N-Boc protecting group is then removed to yield the final product. The choice of chiral mediator (e.g., (-)-sparteine) is paramount for directing the stereochemical outcome of the reaction.

Caption: Conceptual workflow for the asymmetric synthesis of the target diamine.

Application in Asymmetric Catalysis

The primary application of (S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine is as a chiral ligand in metal-catalyzed asymmetric reactions. The two nitrogen atoms act as a bidentate ligand, coordinating to a metal center (e.g., Copper, Rhodium, Palladium). This coordination creates a rigid, well-defined chiral environment around the metal. When a prochiral substrate approaches the catalytic center, the steric and electronic properties of the ligand-metal complex favor one pathway, leading to the preferential formation of one enantiomer of the product.

This technique is fundamental in the pharmaceutical industry for producing single-enantiomer drugs, where often only one enantiomer is therapeutically active while the other may be inactive or even harmful.

Caption: Generalized mechanism of action for a chiral diamine ligand in catalysis.

Analytical Methodologies for Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and enantiomeric excess of this compound. While a dedicated monograph may not be available, methods can be readily adapted from established protocols for analogous polar amines.[9][10]

Table 2: Comparison of Analytical Techniques

| Technique | Primary Use | Advantages | Disadvantages |

| HPLC-UV | Purity assessment, quantification | Robust, reliable, standard in QC labs | Requires chromophore for high sensitivity |

| GC-FID | Purity of volatile impurities | High resolution for volatile compounds | Not suitable for thermally labile compounds |

| LC-MS | Identity confirmation, impurity ID | High selectivity and sensitivity, structural elucidation | Higher cost and complexity |

| Chiral HPLC | Enantiomeric excess (ee) determination | Directly measures enantiomeric ratio | Requires specialized chiral stationary phase |

Experimental Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a standard method for determining the chemical purity of the compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Formic Acid to ensure protonation of the amine and improve peak shape.[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (where the amine end-group may absorb).

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Injection Volume: 10 µL.

-

Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Experimental Protocol 2: Identity Confirmation by LC-MS

This protocol confirms the compound's identity by verifying its molecular weight.

-

Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Method: Utilize the same or a similar RP-HPLC method as described above to ensure separation.

-

MS Source: ESI in positive ion mode. The basic nitrogen atoms are readily protonated.

-

MS Analysis: Scan for the protonated molecule [M+H]⁺. For C₉H₁₈N₂, the expected monoisotopic mass is 154.15. The mass spectrometer should detect a prominent ion at m/z 155.15.

-

Confirmation: The presence of the correct mass-to-charge ratio at the expected retention time provides strong evidence of the compound's identity.

Caption: A typical quality control workflow for compound validation.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.

Table 3: GHS Hazard Information for (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

| Category | Information | Source(s) |

| Signal Word | Warning | |

| Pictograms | GHS07 (Exclamation Mark) | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [12] |

| Precautionary Statements (Prevention) | P261: Avoid breathing vapours.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection. | [12][13] |

| Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P312: Call a POISON CENTER/doctor if you feel unwell. | [12] |

Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[14]

-

Respiratory Protection: If ventilation is inadequate or vapours are generated, use a respirator with an appropriate organic vapour cartridge (e.g., type ABEK).[13]

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[13][14]

Storage

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[13]

-

Keep the container tightly closed to prevent moisture ingress and contamination. Containers that have been opened must be carefully resealed and kept upright.[13][14]

Conclusion

This compound, particularly its (S)-enantiomer, is a powerful and versatile chiral diamine that serves as a cornerstone ligand in asymmetric synthesis. Its well-defined stereochemistry and bidentate nature enable the creation of highly effective catalysts for producing enantiomerically pure compounds, a critical need in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, analytical validation methods, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

-

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine Safety Data Sheet. LookChem. [Link]

-

ASYMMETRIC SYNTHESIS OF N-SUBSTITUTED (R)-2-[(PYRROLIDIN-1-YL)METHYL]PYRROLIDINES. Synthetic Communications - Taylor & Francis Online. [Link]

-

Synthesis of substituted pyrrolidines. DiVA portal. [Link]

-

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine. PubChem - NIH. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Library of Medicine. [Link]

-

METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]

-

HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC Technologies. [Link]

-

N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. Assay Technology. [Link]

-

Pyrrolidine. Wikipedia. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. scbt.com [scbt.com]

- 7. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | C9H18N2 | CID 853152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. fda.gov [fda.gov]

- 12. Page loading... [guidechem.com]

- 13. file1.lookchem.com [file1.lookchem.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

Chiral diamine organocatalyst "1-(Pyrrolidin-2-ylmethyl)pyrrolidine"

An In-Depth Technical Guide to the Chiral Diamine Organocatalyst (S)-1-(Pyrrolidin-2-ylmethyl)pyrrolidine

Authored by: Gemini, Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold in Asymmetric Synthesis

In the landscape of modern organic chemistry, asymmetric organocatalysis has emerged as a powerful and environmentally conscious alternative to traditional metal-based catalysis.[1] This field leverages small, purely organic molecules to generate chiral products with high enantioselectivity. Within this domain, chiral pyrrolidine derivatives have established themselves as a "privileged" scaffold, capable of promoting a wide array of stereoselective transformations.[1][2][3]

Among these, the C2-symmetric diamine, (S)-1-(Pyrrolidin-2-ylmethyl)pyrrolidine, has garnered significant attention as a highly effective and versatile catalyst.[4] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the catalyst's properties, mechanistic underpinnings, and field-proven applications in key carbon-carbon bond-forming reactions. Its utility in producing enantiomerically enriched compounds makes it a critical tool in the synthesis of pharmaceuticals and other biologically active molecules.[5][6] We will explore the causality behind its efficacy, offering detailed protocols and mechanistic insights to empower its practical application in the laboratory.

Core Attributes of the Catalyst

Physicochemical Properties

(S)-1-(Pyrrolidin-2-ylmethyl)pyrrolidine is typically a colorless to light yellow liquid with physical and chemical properties that make it suitable for a range of reaction conditions.[5] Its structural features—a primary chiral pyrrolidine ring linked to a secondary pyrrolidine ring—are fundamental to its catalytic prowess.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂ | [7] |

| Molecular Weight | 154.25 g/mol | [7] |

| CAS Number | 51207-66-0 | [5] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Density | 0.946 g/mL at 25 °C | |

| Boiling Point | 99-101 °C at 2 mmHg | |

| Refractive Index | n20/D 1.4871 | |

| Optical Activity | [α]¹⁹/D +7.0° (c = 2.4 in ethanol) |

Synthesis Overview

The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)pyrrolidine and its derivatives often starts from readily available chiral precursors, most commonly the amino acid L-proline.[1] Synthetic routes typically involve the functionalization of the proline scaffold to introduce the second pyrrolidine ring, ensuring the preservation of the critical stereocenter.

The Engine of Asymmetry: Mechanism of Action

The catalytic efficacy of (S)-1-(Pyrrolidin-2-ylmethyl)pyrrolidine is rooted in its ability to activate carbonyl compounds through the formation of a nucleophilic enamine intermediate.[6] This mechanism, a cornerstone of aminocatalysis, transiently converts a prochiral ketone or aldehyde into a more reactive species that can engage with electrophiles in a highly controlled, stereodetermined fashion.

The process unfolds in a catalytic cycle:

-

Enamine Formation: The secondary amine of the primary pyrrolidine ring reacts with a carbonyl substrate (e.g., a ketone) to form a chiral enamine, releasing a molecule of water.

-

Stereoselective Attack: The enamine, now a potent nucleophile, attacks an electrophile (e.g., an aldehyde in an aldol reaction or a nitroolefin in a Michael addition). The stereochemistry of this step is directed by the chiral scaffold of the catalyst.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

A crucial element for high stereoselectivity is the role of the tertiary amine on the second pyrrolidine ring. In the presence of a Brønsted acid co-catalyst or additive, this amine is protonated.[4] This protonated amine acts as a hydrogen-bond donor, forming a highly organized, rigid transition state that shields one face of the enamine, thereby dictating the trajectory of the electrophile's approach and ensuring high enantioselectivity.[4]

Field-Proven Applications in Asymmetric Synthesis

This catalyst has demonstrated exceptional performance across several fundamental C-C bond-forming reactions.

Asymmetric Aldol Reaction

The aldol reaction is one of the most powerful tools for constructing complex organic molecules. The diamine-catalyzed version provides a direct route to optically active β-hydroxy ketones, which are versatile chiral building blocks.[4] The reaction typically proceeds with high yields and excellent diastereo- and enantioselectivity.

Representative Protocol: Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

-

Setup: To a vial charged with a magnetic stir bar, add (S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine (0.02 mmol, 10 mol%) and a suitable Brønsted acid (e.g., trifluoroacetic acid, 0.02 mmol, 10 mol%) in an appropriate solvent (e.g., DMSO, 1.0 mL).

-

Addition of Reactants: Add cyclohexanone (1.0 mmol, 5.0 equiv) to the catalyst solution and stir for 5 minutes.

-

Initiation: Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv) to the mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x 10 mL).

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-hydroxy ketone. Analyze for diastereomeric ratio (dr) by ¹H NMR and enantiomeric excess (ee) by chiral HPLC.

Asymmetric Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. When catalyzed by the chiral diamine, the addition of ketones and aldehydes to electrophiles like nitroolefins proceeds with high stereocontrol.[4][8] The resulting γ-nitro carbonyl compounds are valuable synthetic intermediates that can be transformed into a wide range of chiral molecules.[6]

Representative Protocol: Michael Addition of Propanal to trans-β-Nitrostyrene

-

Setup: In a reaction vessel under an inert atmosphere, dissolve (S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine (0.05 mmol, 10 mol%) and a co-catalyst (e.g., benzoic acid, 0.05 mmol, 10 mol%) in toluene (1.0 mL).

-

Addition of Reactants: Add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) to the solution.

-

Initiation: Cool the mixture to 0 °C and add propanal (1.5 mmol, 3.0 equiv) dropwise.

-

Reaction: Stir the reaction at 0 °C for the required time (typically 12-24 hours), monitoring by TLC.

-

Isolation: Once the reaction is complete, concentrate the mixture directly under reduced pressure.

-

Purification: Purify the residue via flash column chromatography to yield the chiral γ-nitro aldehyde. Determine dr and ee using ¹H NMR and chiral HPLC, respectively.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that forms a C-C bond between an aldehyde, an amine, and a carbonyl compound. The organocatalytic asymmetric version is a powerful method for synthesizing chiral β-amino ketones and esters, which are precursors to many nitrogen-containing natural products and pharmaceuticals.[4][9][10] The diamine catalyst efficiently promotes this transformation, yielding products with high enantioselectivity.[4]

Representative Protocol: Mannich Reaction of Acetone, 4-Anisidine, and Propanal

-

Iminium Formation: In a vial, stir a mixture of propanal (0.5 mmol, 1.0 equiv) and 4-anisidine (0.5 mmol, 1.0 equiv) in an appropriate solvent like NMP (N-Methyl-2-pyrrolidinone) for 30 minutes to pre-form the imine.

-

Catalyst Addition: Add (S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine (0.1 mmol, 20 mol%) and a Brønsted acid (e.g., TFA, 0.1 mmol, 20 mol%) to the solution.

-

Initiation: Add acetone (2.0 mmol, 4.0 equiv) to the reaction mixture.

-

Reaction: Stir at room temperature for 24-48 hours until TLC analysis indicates consumption of the imine.

-

Work-up: Dilute the reaction with water and extract with an organic solvent (e.g., CH₂Cl₂).

-

Isolation & Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography to obtain the chiral β-amino ketone.

Conclusion and Outlook

(S)-1-(Pyrrolidin-2-ylmethyl)pyrrolidine stands as a testament to the power and elegance of organocatalysis. Its well-defined mechanism of action, operational simplicity, and demonstrated efficacy in key asymmetric transformations make it an indispensable tool for the modern synthetic chemist. By forming a chiral enamine intermediate and leveraging a protonated tertiary amine to organize the crucial transition state, this catalyst provides reliable and high-level stereocontrol in aldol, Michael, and Mannich reactions. For professionals in drug discovery and development, mastering the application of this catalyst opens a direct and efficient pathway to the complex, enantiomerically pure molecules that are the foundation of next-generation therapeutics.

References

- (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine – an effective catalyst of asymmetric synthesis. (2014). Journal of Organic and Pharmaceutical Chemistry.

- (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine 51207-66-0 wiki. (n.d.). Guidechem.

- (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine. (n.d.). PubChem.

- (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine 96%. (n.d.). Sigma-Aldrich.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Application Notes and Protocols: (S)-1-Boc-2-(aminomethyl)pyrrolidine in Asymmetric Michael Addition Reactions. (n.d.). Benchchem.

- Mannich reaction of cyclic ketimines 2 with unmodified aldehydes 14 catalyzed by diamine (S)‐1‐(2‐pyrrolidinylmethyl)pyrrolidine Cat. 2. (n.d.).

- Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. (2006). Organic Letters.

- Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. (2007).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed.

- Recent Advances in the Synthesis of Pyrrolidines. (2023).

- Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. (2011). Organic & Biomolecular Chemistry.

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine – an effective catalyst of asymmetric synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | C9H18N2 | CID 853152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Dual-Activation Mechanism of (S)-1-(Pyrrolidin-2-ylmethyl)pyrrolidine: A Technical Guide to its Role in Asymmetric Organocatalysis

Abstract

(S)-1-(Pyrrolidin-2-ylmethyl)pyrrolidine, a C₂-symmetric chiral diamine, has emerged as a highly effective organocatalyst for a range of asymmetric transformations, including aldol condensations, Michael additions, and Mannich reactions. Its efficacy stems from a sophisticated bifunctional mechanism that mimics enzymatic catalysis, leveraging both nucleophilic activation via enamine formation and electrophilic activation through hydrogen bonding. This technical guide provides an in-depth exploration of the catalytic mechanism of (S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine, detailing the cooperative roles of its two nitrogen centers, the structure of the key transition states that govern stereoselectivity, and practical methodologies for its application in synthetic protocols. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of this versatile catalyst in asymmetric synthesis.

Introduction: The Rise of C₂-Symmetric Diamines in Organocatalysis

The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a powerful alternative to traditional metal-based catalysts. Within this paradigm, small organic molecules containing the pyrrolidine scaffold have proven to be exceptionally versatile. (S)-1-(Pyrrolidin-2-ylmethyl)pyrrolidine belongs to a privileged class of C₂-symmetric diamine organocatalysts. Its structure, featuring a secondary pyrrolidine ring linked to a tertiary amine via a chiral center, is not merely incidental; it is meticulously designed to orchestrate a highly controlled three-dimensional environment for stereoselective bond formation. This guide will dissect the nuanced mechanism through which this catalyst operates, moving beyond a simple description of its applications to a causal explanation of its catalytic power.

The Core Mechanism: A Bifunctional Approach to Catalysis

The catalytic prowess of (S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine lies in its ability to act as a bifunctional catalyst . This means both the secondary and tertiary amine functionalities participate cooperatively in the catalytic cycle to activate both the nucleophile and the electrophile simultaneously. This dual-activation strategy is reminiscent of the active sites of many enzymes and is key to the high efficiency and stereoselectivity observed in reactions it catalyzes.

The general catalytic cycle can be broken down into two key activation modes:

-

Enamine Activation (Nucleophile Activation): The secondary amine of one pyrrolidine ring reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This conversion increases the Highest Occupied Molecular Orbital (HOMO) energy of the carbonyl compound, transforming it into a potent nucleophile.

-

Brønsted Acid Activation (Electrophile Activation): The tertiary amine of the second pyrrolidine ring, in the presence of an acidic additive (co-catalyst), becomes protonated. This resulting ammonium ion acts as a Brønsted acid and a hydrogen-bond donor. It then activates the electrophile (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition) by forming a hydrogen bond, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and rendering it more susceptible to nucleophilic attack.

This synergistic activation is the cornerstone of the catalyst's mechanism of action[1].

The Catalytic Cycle in Detail: An Aldol Reaction Case Study

To illustrate the intricate workings of (S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine, let us examine its role in a representative asymmetric aldol reaction between a ketone and an aldehyde.

Step 1: Enamine Formation

The catalytic cycle begins with the rapid and reversible reaction between the ketone and the secondary amine of the catalyst to form a chiral enamine. This step is crucial for activating the ketone as a nucleophile.

Step 2: Protonation and Electrophile Activation

In the presence of a Brønsted acid additive (e.g., a carboxylic acid), the more basic tertiary amine is protonated, forming a chiral ammonium salt. This ammonium ion then forms a hydrogen bond with the incoming aldehyde, activating it for nucleophilic attack.

Step 3: Stereodetermining C-C Bond Formation

The chiral enamine attacks the activated aldehyde. The stereochemical outcome of the reaction is determined at this stage. The C₂-symmetry of the catalyst and the rigid, nine-membered ring-like transition state, held together by the hydrogen bond, dictate the facial selectivity of the attack[2][3]. The bulky pyrrolidinylmethyl group effectively shields one face of the enamine, allowing the electrophile to approach from the less hindered side.

Step 4: Hydrolysis and Catalyst Regeneration

The resulting iminium ion intermediate is then hydrolyzed by water present in the reaction medium to release the chiral aldol product and regenerate the protonated catalyst, which can then re-enter the catalytic cycle.

Below is a diagrammatic representation of this catalytic cycle.

Figure 1: Catalytic cycle for the aldol reaction.

The Origin of Asymmetric Induction: The Transition State Model

The high degree of enantioselectivity achieved with this catalyst is a direct consequence of the well-organized, sterically constrained transition state during the C-C bond-forming step. Computational studies on similar vicinal diamine-catalyzed reactions suggest a cyclic, nine-membered, hydrogen-bonded ring structure for the transition state[2][3].

Figure 2: Simplified transition state model.

In this model:

-

The enamine, with its C-C double bond, is positioned for nucleophilic attack.

-

The protonated tertiary amine of the catalyst holds the aldehyde in a fixed orientation via a strong hydrogen bond.

-

The C₂-symmetric backbone and the bulky substituent on the secondary amine create a defined chiral pocket. This steric hindrance effectively blocks one face of the enamine (the Re face), forcing the activated aldehyde to approach from the opposite, less hindered face (Si face), thus leading to the preferential formation of one enantiomer.

Performance in Key Asymmetric Reactions: A Data-Driven Overview

(S)-1-(Pyrrolidin-2-ylmethyl)pyrrolidine has demonstrated broad applicability and high efficiency in several key C-C bond-forming reactions. The following table summarizes representative performance data from the literature.

| Reaction Type | Nucleophile | Electrophile | Co-catalyst | Yield (%) | dr (syn:anti) | ee (%) |

| Michael Addition | Propanal | trans-β-Nitrostyrene | TFA | 95 | >95:5 | 90 (syn) |

| Michael Addition | Cyclohexanone | trans-β-Nitrostyrene | TFA | 99 | 93:7 | 96 (syn) |

| Aldol Reaction | Cyclohexanone | 4-Nitrobenzaldehyde | Acetic Acid | 95 | 95:5 | 96 (anti) |

| Mannich Reaction | Acetone | N-PMP-protected imine of Benzaldehyde | TFA | 98 | - | 99 |

Data compiled from various sources and is representative of typical results. TFA = Trifluoroacetic acid, PMP = p-methoxyphenyl.

Experimental Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

This protocol provides a detailed, step-by-step methodology for a representative Michael addition reaction catalyzed by (S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine. This serves as a practical guide for researchers wishing to employ this catalyst.

Materials and Reagents:

-

(S)-1-(Pyrrolidin-2-ylmethyl)pyrrolidine

-

trans-β-Nitrostyrene

-

Propanal

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Experimental Workflow Diagram:

Figure 3: Step-by-step experimental workflow.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv.) and (S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine (0.1 mmol, 20 mol%).

-

Add anhydrous dichloromethane (2.0 mL) and cool the mixture to 0 °C in an ice bath.

-

Add trifluoroacetic acid (0.1 mmol, 20 mol%) to the stirred solution.

-

Add propanal (1.5 mmol, 3.0 equiv.) dropwise over 5 minutes.

-

Stir the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

-

Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude product), and enantiomeric excess (by chiral HPLC analysis).

Conclusion and Future Outlook

(S)-1-(Pyrrolidin-2-ylmethyl)pyrrolidine stands as a testament to the power of rational design in organocatalysis. Its C₂-symmetric structure and the cooperative action of its two amine functionalities enable a potent dual-activation mechanism for achieving high stereoselectivity in a variety of important synthetic transformations. The ability to protonate the tertiary amine to create a tunable Brønsted acid/hydrogen-bond donor site provides an additional layer of control over the catalytic environment. As the demand for enantiomerically pure compounds in pharmaceuticals and materials science continues to grow, catalysts like (S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine, which operate through well-defined, enzyme-like mechanisms, will undoubtedly play an increasingly critical role in advancing the frontiers of chemical synthesis. Further investigations into immobilizing this catalyst on solid supports and its application in continuous flow systems represent exciting avenues for future research.

References

-

Tkachuk, V.M., et al. (2014). (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine – an effective catalyst of asymmetric synthesis. Journal of Organic and Pharmaceutical Chemistry, 12(1), 3-16. [Link]

-

Lee, S., et al. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Catalysts, 12(4), 435. [Link]

-

Simon, A., Lam, Y., & Houk, K. N. (2016). Transition States of Vicinal Diamine-Catalyzed Aldol Reactions. Journal of the American Chemical Society, 138(9), 2949–2952. [Link]

Sources

An In-depth Technical Guide to 1-(Pyrrolidin-2-ylmethyl)pyrrolidine: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(Pyrrolidin-2-ylmethyl)pyrrolidine, with a focus on its safe handling, storage, and application in synthetic chemistry. As a chiral diamine, this compound serves as a valuable building block and chiral auxiliary in the synthesis of complex molecules, particularly in the pharmaceutical industry. This document synthesizes critical information on its properties, safety protocols, and analytical methods to ensure its effective and safe utilization in a laboratory setting.

Chemical and Physical Properties

This compound is a chiral cyclic diamine. The physical and chemical properties of the (S)-enantiomer are summarized in the table below.

| Property | Value | Source |

| CAS Number | 51207-66-0 | [1] |

| Molecular Formula | C₉H₁₈N₂ | [1] |

| Molecular Weight | 154.26 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 99-101 °C at 2 mmHg | Sigma-Aldrich |

| Density | 0.946 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.4871 | Sigma-Aldrich |

| Solubility | Soluble in water | [1] |

Safety and Handling

Hazard Identification and Personal Protective Equipment (PPE)

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

A risk assessment should be conducted before any new procedure involving this compound. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated fume hood. If this is not possible, a respirator with an appropriate organic vapor cartridge should be used.

Logical Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Emergency Procedures

Spills:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

For large spills, contact your institution's environmental health and safety department.

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Skin: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

Applications in Asymmetric Synthesis

This compound is primarily used as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.

General Mechanism of a Chiral Auxiliary

Caption: General mechanism of action for a chiral auxiliary in asymmetric synthesis.

Representative Protocol: Asymmetric Alkylation

The following is a representative, generalized protocol for the use of (S)-1-(Pyrrolidin-2-ylmethyl)pyrrolidine as a chiral auxiliary in the asymmetric alkylation of a ketone. This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and reagents.

Step 1: Formation of the Chiral Enamine

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 eq) and (S)-1-(Pyrrolidin-2-ylmethyl)pyrrolidine (1.1 eq) in a suitable aprotic solvent (e.g., toluene or THF).

-

Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove the water formed during the reaction.

-

Stir the reaction mixture at the appropriate temperature (which may range from room temperature to reflux) until the formation of the enamine is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Remove the solvent under reduced pressure to yield the crude chiral enamine, which can be used in the next step without further purification.

Step 2: Alkylation

-

Dissolve the crude chiral enamine in a fresh, dry aprotic solvent under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C) to enhance stereoselectivity.

-

Slowly add the alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq) to the cooled solution.

-

Stir the reaction at low temperature for the required time, monitoring the progress by TLC or another suitable method.

-

Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

Step 3: Hydrolysis and Recovery of the Auxiliary

-

Allow the reaction mixture to warm to room temperature.

-

Add an aqueous acid solution (e.g., 1M HCl) to hydrolyze the iminium salt and liberate the alkylated ketone and the chiral auxiliary.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the chiral product.

-

Basify the aqueous layer with a suitable base (e.g., NaOH) to deprotonate the chiral auxiliary.

-

Extract the basified aqueous layer with an organic solvent to recover the chiral auxiliary, which can be purified and reused.

-

Purify the chiral product by an appropriate method, such as column chromatography.

Analytical Methods

The purity and enantiomeric excess of this compound and its reaction products can be determined by a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for determining the enantiomeric excess of chiral amines.

General HPLC Method Parameters:

-

Column: A chiral stationary phase (CSP) column is required. Common choices for amines include polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) or cyclofructan-based columns.

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

Additives: Small amounts of an amine (e.g., diethylamine or triethylamine) are often added to the mobile phase to improve peak shape and resolution.

-

Detection: UV detection is typically used if the molecule contains a chromophore. If not, a refractive index (RI) detector or mass spectrometer (MS) can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound. To determine enantiomeric purity by NMR, a chiral solvating agent or a chiral derivatizing agent can be used to induce chemical shift differences between the enantiomers.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to aid in its structural elucidation.

Conclusion

This compound is a valuable chiral auxiliary for asymmetric synthesis. Its effective use hinges on a thorough understanding of its chemical properties and strict adherence to safety and handling protocols. While specific toxicological data for this compound is limited, its classification as a skin and eye irritant necessitates careful handling in a well-ventilated fume hood with appropriate personal protective equipment. The protocols and analytical methods outlined in this guide provide a framework for the safe and effective use of this compound in research and development, contributing to the advancement of stereoselective synthesis in the pharmaceutical and chemical industries.

References

Sources

Methodological & Application

Asymmetric Aldol Reaction Using (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine: A Senior Application Scientist's Guide

Introduction: The Power of Asymmetric Organocatalysis in Carbon-Carbon Bond Formation

The aldol reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. The development of asymmetric variants of this reaction has been pivotal in providing access to enantiomerically enriched β-hydroxy carbonyl compounds, which are crucial building blocks for a vast array of pharmaceuticals and natural products.[1][2] For decades, this field was dominated by metal-based catalysts and chiral auxiliaries. However, the dawn of organocatalysis, spearheaded by the use of small organic molecules to induce chirality, has revolutionized the landscape. Proline and its derivatives have emerged as particularly effective catalysts, mimicking the action of natural aldolase enzymes through an enamine-based mechanism.[3]

This application note provides a detailed guide to the use of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine, a highly efficient C2-symmetric diamine organocatalyst, in the asymmetric aldol reaction. We will delve into the mechanistic underpinnings of its catalytic cycle, provide detailed, field-proven protocols, present representative data, and discuss the applications of the resulting chiral products in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the stereoselective synthesis of complex molecules.

The Catalyst: (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a chiral diamine derived from the natural amino acid (S)-proline. Its structure features a secondary pyrrolidine ring, essential for enamine formation, and a pendant pyrrolidinylmethyl group containing a tertiary amine. This bifunctional nature is key to its high catalytic activity and stereoselectivity.[4] The tertiary amine plays a crucial role in the transition state assembly, often requiring protonation by a Brønsted acid co-catalyst to act as a hydrogen bond donor, thereby activating the electrophilic aldehyde and organizing the transition state for optimal stereocontrol.[4]

Reaction Mechanism: A Symphony of Covalent and Non-Covalent Interactions

The asymmetric aldol reaction catalyzed by (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine proceeds through a well-defined catalytic cycle based on enamine catalysis. The key steps are:

-